2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCCKRXYTBHLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278001 | |
| Record name | (3,4-dichlorophenyl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56071-99-9 | |
| Record name | 3,4-Dichloro-α-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56071-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 5653 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056071999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC5653 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,4-dichlorophenyl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogenation of Phenylacetic Acid
- Starting Material: Phenylacetic acid
- Reagents: Chlorine gas or chlorinating agents such as thionyl chloride
- Catalyst: Iron(III) chloride (FeCl3) or iron phthalocyanine (FePC) as a catalyst
- Conditions: Reflux or controlled temperature (typically 40–75°C) in acetic acid or mixed solvents
- Process:
The phenylacetic acid undergoes electrophilic aromatic substitution where chlorine atoms are introduced selectively at the 3 and 4 positions of the phenyl ring. The presence of FeCl3 or FePC catalyzes the chlorination, improving yield and selectivity. The reaction time ranges from 30 minutes to 1 hour depending on temperature and catalyst loading. - Product: 3,4-Dichlorophenylacetic acid, which is the chlorinated intermediate for further hydroxylation.
Hydroxylation to Form 2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid
- Starting Material: 3,4-Dichlorophenylacetic acid
- Reagents: Hydroxylating agents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Conditions: Aqueous medium, elevated temperature (typically 40–100°C)
- Process:
The α-position of the dichlorophenylacetic acid is hydroxylated under basic conditions to introduce the hydroxy group, yielding this compound. The reaction is typically performed in aqueous alkaline solution with controlled pH and temperature to maximize yield and purity.
Alternative Synthetic Routes
Dioxolanone Intermediate Route:
Some advanced synthetic methods involve the formation of dioxolanone intermediates by reacting α-hydroxy acids with ketones (e.g., acetone) under acidic conditions. These intermediates can be alkylated or further reacted with amines to form complex derivatives. Although this route is more complex, it allows for structural modifications and is useful in pharmaceutical intermediate synthesis.Cyanohydrin Hydrolysis Route:
Another method involves converting aldehydes to cyanohydrins, followed by hydrolysis to α-hydroxy acids. This method is less common for this compound but is noted in related compound syntheses.
| Step | Reagents/Catalysts | Temperature (°C) | Time (min) | Solvent/Medium | Notes |
|---|---|---|---|---|---|
| Halogenation | Cl2, FeCl3 or FePC (0.1%) | 40–75 | 30–50 | Acetic acid/water mix | Catalyst improves selectivity and yield |
| Hydroxylation | NaOH or KOH | 40–100 | 30–60 | Aqueous alkaline | pH control critical for purity |
| Dioxolanone formation | α-Hydroxy acid + acetone + acid | Reflux (~100) | 60–420 | Dioxane or similar | Intermediate for further functionalization |
| Cyanohydrin route | Aldehyde + NaCN + acid hydrolysis | 0–25 | Variable | Methanol/water | Less common for this compound |
Chlorination catalyzed by iron phthalocyanine at 0.1 mol% relative to phenylacetic acid yields 3,4-dichlorophenylacetic acid with purity >99% and yields up to 98% under optimized conditions.
Hydroxylation under alkaline aqueous conditions converts the chlorinated intermediate to the hydroxy acid efficiently, with yields typically above 90% when reaction parameters are controlled.
The dioxolanone intermediate method, while more complex, allows for high regioselectivity and is useful in multi-step syntheses involving amide formation and etherification, though it is less commonly applied for simple hydroxyacetic acid derivatives.
The preparation of this compound primarily involves:
Selective chlorination of phenylacetic acid derivatives using chlorine gas and iron-based catalysts under controlled temperature and solvent conditions.
Subsequent hydroxylation of the chlorinated intermediate in alkaline aqueous media to introduce the hydroxy group at the α-position.
Alternative synthetic routes involving dioxolanone intermediates and cyanohydrin hydrolysis exist but are more complex and less commonly used for this specific compound.
The optimized processes yield high purity products with yields typically ranging from 90% to 98%, suitable for industrial and research applications.
Chemical Reactions Analysis
Key Synthetic Routes
-
Condensation Reactions : The compound can be synthesized via condensation of phenylacetic acid derivatives with dichlorophenol groups under controlled conditions. Reaction parameters such as temperature and solvent polarity significantly impact yield and purity.
-
Esterification : β-Hydroxycarboxylic acid esters serve as intermediates. For example, melt-phase reactions between dichlorophenol derivatives and β-hydroxy esters at elevated temperatures (100–150°C) produce the target compound .
-
Chlorination and Substitution : Chlorination of hydroxy groups followed by isothiocyanate substitution has been reported for structurally similar compounds, suggesting analogous pathways for functional group diversification .
Carboxylic Acid Reactions
-
Amide Formation : Reacts with amines (e.g., 2-(3-alkoxy-4-hydroxyphenyl)ethylamine) to form substituted acetamides. This is facilitated by coupling agents like T₃P (propane phosphonic acid anhydride) in ethyl acetate .
-
Esterification : Forms esters with alcohols under acidic conditions. For example, methyl ester derivatives are synthesized using methanol and H₂SO₄.
Hydroxyl Group Reactions
-
Oxidation : The α-hydroxy group undergoes oxidation to yield ketones or carboxylic acids, depending on the oxidizing agent.
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Proton Transfer : Participates in intramolecular proton transfer with carboxylic acid groups, forming stable intermediates in gas-phase and gas-liquid interface reactions .
Table 2: Reaction Outcomes for Functional Groups
| Functional Group | Reaction Partner | Product | Application | Source |
|---|---|---|---|---|
| -COOH | Amines | Substituted acetamides | Bioactive derivatives | |
| -OH | HNO₃/H₂O | Hydrated intermediates | Atmospheric chemistry |
Gas-Liquid Interface Reactivity
-
Proton Shuttle Mechanism : The hydroxyl and carboxylic acid groups act as proton donors/acceptors in reactions with carbonyl oxides (e.g., CH₃CHOO). Water molecules mediate proton transfers, forming hydroperoxide products .
-
Stepwise Hydration : anti-CH₃CHOO reacts with the compound at water droplet interfaces, producing C₂H₃O₆S⁻ and H₃O⁺ ions via sequential proton transfers .
Intramolecular Interactions
-
Six-Membered Transition States : Stabilize reaction intermediates during ester hydrolysis or amidation, reducing energy barriers to ~1–4 kcal/mol .
Table 3: Bioactivity of Key Derivatives
| Derivative | Target Enzyme | Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| Thiourea-acetamide hybrid | COX-2 | -6.7 (vs. -5.2 for 2,4-D) |
Stability and Degradation
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods, often involving the reaction of substituted phenols with acetic acid derivatives. A notable synthesis method includes a one-pot reaction that provides a mild and eco-friendly approach to producing 2-hydroxy-N-phenylacetamide derivatives, including those with dichlorophenyl substitutions .
Anti-inflammatory Properties
Research indicates that derivatives of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid exhibit anti-inflammatory effects. These compounds have been studied for their potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. For instance, certain analogs have shown promise as gastric-sparing anti-inflammatory agents, potentially reducing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Effects
Studies have suggested that the compound may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of amyloidogenesis by related compounds has been linked to reduced risk factors associated with Alzheimer's, indicating a potential therapeutic pathway for this compound derivatives .
Antiparasitic Activity
Emerging data suggest that this compound may also possess antiparasitic properties. In combination therapies targeting diseases like Chagas disease, compounds derived from this compound have shown effectiveness against parasites while minimizing toxicity .
Agricultural Applications
In agricultural science, this compound has been explored as a potential herbicide or pesticide component due to its ability to disrupt plant growth mechanisms. Its efficacy in controlling certain weed species has been documented, making it a candidate for further development in sustainable agriculture practices.
Case Study: Synthesis and Biological Evaluation
A detailed study conducted on the synthesis of various derivatives of this compound revealed that modifications at the phenyl ring significantly influenced biological activity. The synthesized compounds were evaluated for their anti-inflammatory and analgesic properties using in vivo models . The results indicated that specific substitutions enhanced efficacy while maintaining lower toxicity profiles.
Case Study: Neuroprotective Mechanisms
A research article highlighted the neuroprotective effects of a related compound in preventing amyloid plaque formation in neuronal cell cultures. The study provided insights into the mechanisms by which this compound could mitigate oxidative stress and promote neuronal survival .
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers of Dichlorophenyl-Hydroxyacetic Acid
Key Compounds :
2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid (CAS: 35599-91-8): Cl substituents at positions 2 and 3 .
2-(2,4-Dichlorophenyl)-2-hydroxyacetic acid : Cl substituents at positions 2 and 4 .
2-(3,5-Dichlorophenyl)acetic acid (CAS: 51719-65-4): Lacks a hydroxyl group but retains Cl at positions 3 and 5 .
Structural and Functional Differences :
- Acidity : The 3,4-dichloro substitution in the target compound enhances acidity compared to 2,3- or 2,4-dichloro analogs due to stronger inductive effects.
- Hydrogen Bonding: The hydroxyl group in hydroxyacetic acid derivatives enables hydrogen bonding, absent in non-hydroxylated analogs like 2-(3,5-dichlorophenyl)acetic acid.
- Biological Activity : Positional isomerism significantly impacts biological interactions. For example, 3,4-dichloro derivatives are more potent in inhibiting bacterial enzymes compared to 2,4-dichloro variants .
Table 1: Comparison of Dichlorophenyl Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Cl Substituent Positions | Functional Groups |
|---|---|---|---|---|---|
| 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid | 56071-99-9 | C₈H₆Cl₂O₃ | 221.04 | 3,4 | -OH, -COOH |
| 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid | 35599-91-8 | C₈H₆Cl₂O₃ | 221.04 | 2,3 | -OH, -COOH |
| 2-(3,5-Dichlorophenyl)acetic acid | 51719-65-4 | C₈H₆Cl₂O₂ | 205.04 | 3,5 | -COOH |
Halogen-Substituted Analogs
Key Compounds :
(2R)-2-(3,4-Difluorophenyl)-2-hydroxyacetic acid (CAS: 132741-29-8): Fluorine replaces chlorine at positions 3 and 4 .
2-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid (CAS: 75122-96-2): Features a methyl group (-CH₃) adjacent to the hydroxyl group .
Impact of Halogen Substitution :
- Steric Effects: The methyl group in 2-hydroxypropanoic acid introduces steric hindrance, affecting molecular conformation and binding affinity .
Table 2: Halogen and Functional Group Variants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|---|
| (2R)-2-(3,4-Difluorophenyl)-2-hydroxyacetic acid | 132741-29-8 | C₈H₆F₂O₃ | 188.12 | 3,4-F | -OH, -COOH |
| 2-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid | 75122-96-2 | C₉H₈Cl₂O₃ | 235.07 | 3,4-Cl, -CH₃ | -OH, -COOH |
Extended Backbone Analogs
Key Compounds :
(3,4-Dichlorophenyl)succinic acid (CAS: 93553-81-2): Features a four-carbon succinic acid backbone .
2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid, CAS: 76-93-7): Two phenyl groups at the α-carbon .
Structural and Functional Differences :
- Hydrophobicity : The succinic acid derivative’s longer carbon chain increases hydrophobicity, impacting membrane permeability.
- Steric Bulk: Benzilic acid’s diphenyl structure creates significant steric hindrance, reducing reactivity compared to monosubstituted analogs .
Table 3: Backbone-Modified Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Backbone Length | Key Features |
|---|---|---|---|---|---|
| (3,4-Dichlorophenyl)succinic acid | 93553-81-2 | C₁₀H₈Cl₂O₄ | 263.07 | 4-carbon | -COOH, -CH₂-COOH |
| 2,2-Diphenyl-2-hydroxyacetic acid | 76-93-7 | C₁₄H₁₂O₃ | 228.24 | 2-carbon | Two phenyl groups |
Biological Activity
2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, often referred to as a derivative of phenylacetic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a dichlorophenyl group and a hydroxyacetic acid moiety, which may contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to function as an enzyme inhibitor , affecting metabolic pathways and cellular functions. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which can lead to alterations in biochemical pathways.
- Signal Transduction Modulation : By interacting with signaling pathways, it can influence cellular responses to external stimuli.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties, making it a candidate for further research in infectious disease treatment.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of certain bacteria, potentially through disruption of cell wall synthesis or function.
- Fungal Activity : The compound has also been evaluated for its antifungal properties, showing effectiveness against common fungal strains.
Case Studies
- In Vitro Studies : A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for bacteria and 30 µg/mL for fungi, suggesting promising therapeutic potential.
- Comparative Analysis : In comparative studies with similar compounds such as 2-(3,4-Dichlorophenyl)acetic acid (which lacks the hydroxy group), this compound exhibited enhanced biological activity due to the presence of the hydroxyl group which likely increases solubility and interaction with biological targets .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in Table 1 below.
Q & A
Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, and how can intermediates be characterized?
The compound can be synthesized via nucleophilic substitution of 3,4-dichlorophenyl precursors with glyoxylic acid under controlled pH (4–6) and temperature (50–70°C). Key intermediates, such as dichlorophenylglyoxylate, should be monitored using thin-layer chromatography (TLC) and purified via recrystallization from ethanol/water mixtures. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are critical to verify the hydroxyl and carboxylic acid functional groups .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR can resolve the chiral center (δ 4.8–5.2 ppm for the hydroxyl-bearing methine proton) and aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl substituents).
- LC-HRMS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative mode confirms the molecular ion [M-H]⁻ (theoretical m/z 235.9744 for C₈H₅Cl₂O₃).
- IR : Strong absorption bands at 3200–3500 cm⁻¹ (O-H stretch) and 1700–1750 cm⁻¹ (carboxylic acid C=O) are diagnostic .
Q. How can researchers assess the antioxidative and radical scavenging activities of this compound?
Adopt a tiered approach:
Physicochemical assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays at concentrations of 10–100 μM.
Cell-based models : Evaluate cytoprotective effects in H9c2 cardiomyocytes under oxidative stress (e.g., H₂O₂-induced damage). Measure glutathione (GSH) levels and lipid peroxidation markers like malondialdehyde (MDA) .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., pro-oxidant vs. antioxidant effects) be resolved?
- Dose-response analysis : Test across a broad concentration range (1 nM–1 mM) to identify hormetic effects.
- Mechanistic studies : Use siRNA knockdown or inhibitors (e.g., Nrf2 inhibitors) to dissect pathways.
- Comparative replication : Repeat prior experimental conditions (e.g., pH, cell type) to isolate variables. Reference systematic review methodologies from toxicokinetic studies, such as those in 2,4-D research .
Q. What strategies optimize the detection of this compound in environmental or biological matrices?
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., methylation) to enhance GC-MS sensitivity.
- Isotopic labeling : Synthesize deuterated analogs (e.g., ²H₃-labeled) for use as internal standards in LC-MS/MS quantification, as demonstrated in deuterated catecholamine metabolite studies .
Q. How should in vivo metabolic studies be designed to map tissue-specific distribution and excretion?
- Animal models : Administer radiolabeled ¹⁴C-compound via oral gavage in rodents. Collect tissues (liver, kidney, heart) at intervals (1, 6, 24 hrs) for autoradiography.
- Metabolite profiling : Use high-resolution orbitrap MS to identify phase I/II metabolites (e.g., glucuronide conjugates) .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular docking : Screen against antioxidant response element (ARE)-binding proteins (e.g., Keap1-Nrf2) using AutoDock Vina.
- QSAR models : Coralate substituent effects (e.g., Cl position) with radical scavenging IC₅₀ values from PubChem datasets .
Q. How can environmental persistence and degradation pathways be evaluated?
- Hydrolysis studies : Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-UV.
- Photolysis : Expose to UV light (254 nm) in aqueous solutions; quantify intermediates like dichlorophenolic derivatives .
Methodological Notes
- Data contradiction : Always cross-validate findings using orthogonal assays (e.g., combine DPPH with electron spin resonance (ESR)).
- Toxicokinetics : Refer to EPA frameworks for biomonitoring and PBPK modeling guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
